molecular formula C10H11NO3 B14174118 4-(4-Nitrophenyl)but-3-en-2-ol CAS No. 918540-63-3

4-(4-Nitrophenyl)but-3-en-2-ol

Cat. No.: B14174118
CAS No.: 918540-63-3
M. Wt: 193.20 g/mol
InChI Key: YAHGCECXRUFHBK-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)but-3-en-2-ol is an organic compound characterized by the presence of a nitrophenyl group attached to a butenol backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)but-3-en-2-ol typically involves the reaction of 4-nitrobenzaldehyde with an appropriate alkene under basic conditions. One common method is the aldol condensation reaction, where 4-nitrobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenyl)but-3-en-2-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: 4-(4-Aminophenyl)but-3-en-2-ol.

    Oxidation: 4-(4-Nitrophenyl)but-3-en-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Nitrophenyl)but-3-en-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)but-3-en-2-ol depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 4-(2-Nitrophenyl)but-3-en-2-ol
  • 4-(3-Nitrophenyl)but-3-en-2-ol
  • 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Comparison: 4-(4-Nitrophenyl)but-3-en-2-ol is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

918540-63-3

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-(4-nitrophenyl)but-3-en-2-ol

InChI

InChI=1S/C10H11NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h2-8,12H,1H3

InChI Key

YAHGCECXRUFHBK-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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